molecular formula C15H13NO B1148731 5-(4-METHYLPHENOXY)-1H-INDOLE CAS No. 163258-24-0

5-(4-METHYLPHENOXY)-1H-INDOLE

Cat. No.: B1148731
CAS No.: 163258-24-0
M. Wt: 223
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Description

5-(4-Methylphenoxy)-1H-indole is an indole derivative characterized by a 4-methylphenoxy substituent at the 5-position of the indole scaffold. Indole derivatives are widely studied due to their structural versatility and biological relevance, particularly in medicinal chemistry and material science. The methylphenoxy group introduces steric and electronic modifications that influence the compound’s physicochemical properties, such as solubility, stability, and binding affinity.

Properties

CAS No.

163258-24-0

Molecular Formula

C15H13NO

Molecular Weight

223

Synonyms

5-(4-METHYLPHENOXY)-1H-INDOLE

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The 4-methylphenoxy group in the target compound introduces greater steric hindrance compared to smaller substituents like methoxy (Compound 13) or propoxy (P4-1).
  • Electronic Effects: Methoxy and methylphenoxy groups are electron-donating, enhancing π-π stacking interactions, whereas the fluoro-triazole group (Compound 5e) increases electrophilicity.
  • Lipophilicity: Propoxy and methylphenoxy substituents enhance lipophilicity compared to polar groups like methoxy.

Physicochemical Properties

Data extracted from the evidence:

Compound Name Yield (%) Rf Value (TLC) Melting Point (°C) Reference
5-Methoxy-1H-indole (Compound 13) 65 0.45 (EtOAc/Hexane) 112–114
5-Iodo-1H-indole (Compound 11) 72 0.38 (EtOAc/Hexane) 98–100
5-Fluoro-1H-indole (Compound 5e) 22 0.70 (EtOAc/Hexane) Not reported
Epoxide-functionalized indole (Compound 8) 44 Not reported Oil (liquid at RT)

Analysis :

  • Yield: The methylphenoxy group’s synthesis (hypothetical) might align with moderate yields (~50–70%) observed for methoxy and iodo derivatives.
  • Stability : Epoxide-containing indoles (e.g., Compound 8) exhibit lower stability (oil form) compared to crystalline derivatives like 5-methoxy-1H-indole.

Reactivity and Functionalization

  • Halogenated Derivatives : 5-Iodo-1H-indole (Compound 11) serves as a precursor for cross-coupling reactions.
  • Oxygenated Derivatives: Methoxy and methylphenoxy groups are less reactive toward electrophilic substitution compared to unsubstituted indoles.

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